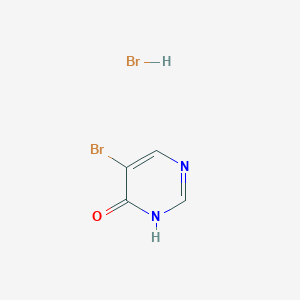
5-Bromo-4(3H)-pyrimidone Hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4(3H)-pyrimidone Hydrobromide is a chemical compound that belongs to the class of pyrimidinones It is characterized by the presence of a bromine atom at the 5th position and a hydrobromide salt form
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4(3H)-pyrimidone Hydrobromide typically involves the bromination of 4(3H)-pyrimidone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 5th position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. The final product is typically purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
5-Bromo-4(3H)-pyrimidone Hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be used in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are used in these reactions, often in the presence of solvents like tetrahydrofuran or toluene.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidinones depending on the nucleophile used.
Coupling Reactions: The products are typically more complex organic molecules with extended conjugation or functional groups.
科学研究应用
5-Bromo-4(3H)-pyrimidone Hydrobromide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid pathways.
Biological Research: The compound is studied for its potential as a radiosensitizer in cancer therapy, enhancing the effects of radiation on tumor cells.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or photophysical properties.
作用机制
The mechanism of action of 5-Bromo-4(3H)-pyrimidone Hydrobromide in biological systems involves its incorporation into nucleic acids, where it can interfere with DNA replication and repair processes. The bromine atom enhances the compound’s ability to form reactive intermediates upon exposure to radiation, leading to increased DNA damage in cancer cells. This radiosensitizing effect is mediated through the generation of reactive oxygen species and the disruption of cellular repair mechanisms.
相似化合物的比较
Similar Compounds
5-Bromo-4-thiouracil: Another brominated pyrimidine derivative with similar applications in radiosensitization.
5-Bromo-2’-deoxyuridine: A nucleoside analog used in cancer research and antiviral therapies.
5-Bromo-4-chloropyrimidine: A compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
5-Bromo-4(3H)-pyrimidone Hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt form, which can influence its solubility and reactivity
属性
分子式 |
C4H4Br2N2O |
|---|---|
分子量 |
255.90 g/mol |
IUPAC 名称 |
5-bromo-1H-pyrimidin-6-one;hydrobromide |
InChI |
InChI=1S/C4H3BrN2O.BrH/c5-3-1-6-2-7-4(3)8;/h1-2H,(H,6,7,8);1H |
InChI 键 |
FKEMMRSJRCDQPG-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)NC=N1)Br.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-((Z)-2-(4-chlorophenyl)-1-{[(3-methoxypropyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B11713930.png)
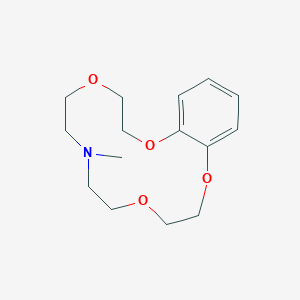
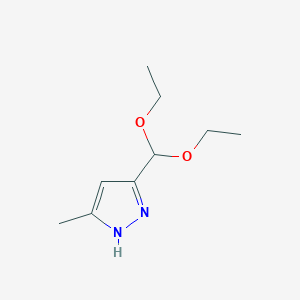
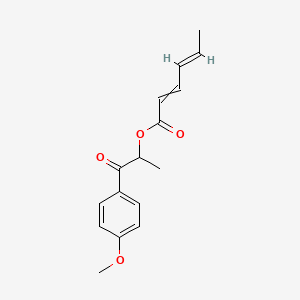
![(4E)-N-[(furan-2-yl)methyl]-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide](/img/structure/B11713964.png)
![(5Z)-5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-imino-1,3-thiazolidin-2-one](/img/structure/B11713972.png)
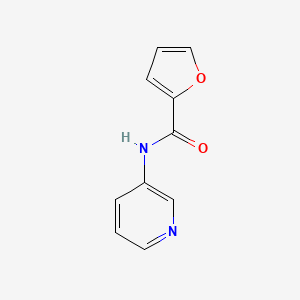
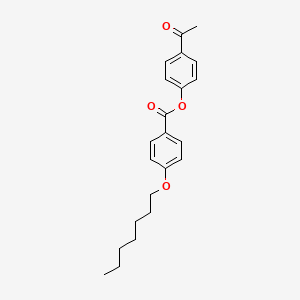
![Methyl 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B11713986.png)
![2-[(E)-[(4-Methoxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11714005.png)
![4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid](/img/structure/B11714013.png)
![(R)-4-[(R)-sec-Butyl]oxazolidine-2,5-dione](/img/structure/B11714021.png)
![1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperazine](/img/structure/B11714033.png)

